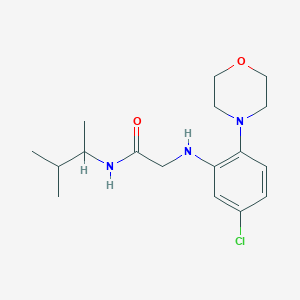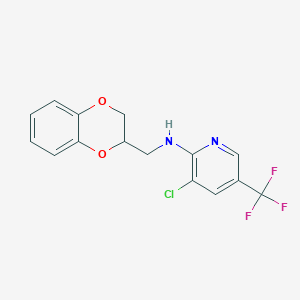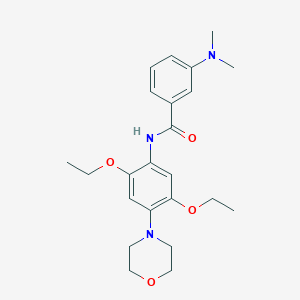
2-(5-chloro-2-morpholin-4-ylanilino)-N-(3-methylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-2-morpholin-4-ylanilino)-N-(3-methylbutan-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'compound X' and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of compound X is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors, including tyrosine kinases and G protein-coupled receptors. This inhibition results in the disruption of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and reduces the expression of certain genes involved in cancer progression. In the brain, it has been shown to have neuroprotective effects and to modulate the activity of certain receptors involved in neurotransmission.
Advantages and Limitations for Lab Experiments
One of the main advantages of compound X is its potent activity against cancer cells and its potential use as a tool to study the mechanism of action of certain cancer drugs. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of compound X. One direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the study of its potential use as a tool to study the mechanism of action of certain cancer drugs. Additionally, the study of its potential use in the treatment of other diseases, such as neurodegenerative diseases, is an area of interest. Finally, the development of more water-soluble derivatives of compound X is an area of future research.
Synthesis Methods
Compound X can be synthesized using various methods, including the reaction of 2-chloro-4-nitroaniline with morpholine, followed by reduction with sodium borohydride, and then coupling with N-(3-methylbutan-2-yl)acetamide. Another method involves the reaction of 2-chloro-4-nitroaniline with morpholine, followed by reduction with iron powder and then coupling with N-(3-methylbutan-2-yl)acetamide. Both methods have been successfully used to synthesize compound X.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, cancer research, and neuroscience. In medicinal chemistry, compound X has been shown to have potent anti-cancer activity against various cancer cell lines. In cancer research, compound X has been used as a tool to study the mechanism of action of certain cancer drugs. In neuroscience, compound X has been shown to have neuroprotective effects and has been used to study the role of certain receptors in the brain.
properties
IUPAC Name |
2-(5-chloro-2-morpholin-4-ylanilino)-N-(3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O2/c1-12(2)13(3)20-17(22)11-19-15-10-14(18)4-5-16(15)21-6-8-23-9-7-21/h4-5,10,12-13,19H,6-9,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPXLOPFTULDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)CNC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-morpholin-4-ylanilino)-N-(3-methylbutan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B7681465.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7681484.png)

![3-[2-Hydroxy-3-(4-phenylphenoxy)propyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7681493.png)
![2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide](/img/structure/B7681506.png)
![Ethyl 2-[[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl]-(2-methoxyethyl)amino]acetate](/img/structure/B7681515.png)
![3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide](/img/structure/B7681522.png)
![5-methoxy-N-[3-methyl-2-(methylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7681524.png)
![7-[2-hydroxypropyl(phenyl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B7681534.png)
![4-chloro-N-[(5-chloro-1-methylimidazol-2-yl)methyl]-3-(oxolan-2-ylmethylsulfamoyl)benzamide](/img/structure/B7681540.png)
![4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide](/img/structure/B7681549.png)
![4-tert-butyl-2,6-dimethyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]benzenesulfonamide](/img/structure/B7681556.png)

